4-Methoxyphenethyl indolizine-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)ethyl indolizine-6-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-21-17-8-4-14(5-9-17)10-12-22-18(20)15-6-7-16-3-2-11-19(16)13-15/h2-9,11,13H,10,12H2,1H3 |
InChI Key |
KGGUWUMBIDBJDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCOC(=O)C2=CN3C=CC=C3C=C2 |
Origin of Product |
United States |
Biological Activity
4-Methoxyphenethyl indolizine-6-carboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.
Structural Overview
The structure of this compound features an indolizine core, which is known for its pharmacological significance. The general formula can be represented as follows:
This compound is characterized by a methoxy group and a carboxylate moiety, which are crucial for its biological activity.
1. Anticancer Activity
Research has indicated that indolizine derivatives exhibit significant anticancer properties. In a study evaluating various indolizines against a panel of 60 human cancer cell lines, certain derivatives demonstrated potent cytotoxic effects. For instance, compounds derived from the indolizine framework showed growth inhibitory activity with GI50 values ranging from 10 to 100 nM across multiple cancer types, including breast and lung cancers .
Table 1: Anticancer Activity of Indolizines
| Compound | Cancer Type | GI50 (nM) |
|---|---|---|
| Indolizine A | Breast (MCF7) | 20 |
| Indolizine B | Lung | 50 |
| Indolizine C | Colon | 30 |
2. COX-2 Inhibition
Indolizines have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For example, certain analogs of indolizine exhibited IC50 values in the micromolar range, comparable to established COX-2 inhibitors like celecoxib . This suggests potential applications in managing inflammatory conditions.
Table 2: COX-2 Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| Celecoxib | 0.5 |
| Indolizine A | 6.56 |
| Indolizine B | 6.94 |
3. Antimicrobial Activity
Indolizines have also shown promising antimicrobial properties. Various studies have reported that these compounds exhibit activity against a range of bacterial and fungal strains, making them potential candidates for developing new antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer proliferation and inflammation, such as COX-2.
- Interference with Cellular Signaling: Indolizines can modulate signaling pathways related to cell growth and apoptosis.
- DNA Interaction: The planar structure of indolizines allows them to intercalate with DNA, potentially disrupting replication processes.
Case Study 1: Anticancer Screening
A study conducted on a series of indolizine derivatives demonstrated their efficacy against various cancer cell lines. Among them, one derivative showed remarkable selectivity towards breast cancer cells with minimal toxicity towards normal cells .
Case Study 2: COX-2 Inhibition Evaluation
In another investigation focusing on COX-2 inhibitors, a new series of ethyl-substituted indolizines were synthesized and tested. The results indicated that some analogs had comparable or superior inhibition rates compared to traditional NSAIDs .
Scientific Research Applications
Anticancer Activity
Indolizine derivatives, including 4-methoxyphenethyl indolizine-6-carboxylate, have shown promising anticancer properties. Research indicates that certain indolizines can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the synthesis of substituted indolizines that exhibited significant cytotoxicity against various cancer cell lines, demonstrating their potential as anticancer agents .
Antitubercular Properties
Recent investigations into the anti-tuberculosis activity of indolizine derivatives have revealed their effectiveness against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The mechanism involves inhibition of fatty-acid biosynthesis, crucial for mycobacterial cell wall integrity. Compounds similar to this compound have been identified as potent inhibitors in this context .
Anti-inflammatory and Analgesic Effects
Indolizines are also being studied for their anti-inflammatory and analgesic properties. The structural features of these compounds allow them to interact with various biological pathways involved in inflammation. For example, some derivatives have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammatory responses .
Late-stage Functionalization
The versatility of this compound in synthetic chemistry is notable. It serves as a valuable intermediate for late-stage modifications of bioactive molecules. The compound can be easily transformed into diverse functionalized products through various synthetic strategies, such as aminocatalysis and transition-metal-free reactions . This capability allows researchers to develop complex molecules efficiently.
Dyes for Solar Cells
Indolizines have been explored as potential dyes for dye-sensitized solar cells (DSSCs). Their unique electronic properties enable effective light absorption and energy conversion, making them suitable candidates for enhancing the efficiency of solar energy devices .
Data Table: Biological Activities of Indolizine Derivatives
Case Study 1: Anticancer Screening
A study conducted on a series of indolizine derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Case Study 2: Anti-Tuberculosis Evaluation
Another research effort focused on evaluating the anti-tubercular efficacy of various indolizines, including this compound. The compound was found to be effective against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, showcasing its potential as a novel therapeutic agent in tuberculosis treatment .
Chemical Reactions Analysis
Hydrolysis
As an ester derivative, the compound undergoes hydrolysis in aqueous conditions:
This reaction is typical of esters and is influenced by the electron-donating methoxy group, which stabilizes intermediates.
Reactivity of the Indolizine Core
The indolizine heterocycle participates in:
-
Electrophilic Substitution : Positions adjacent to nitrogen (e.g., position 6) are activated for electrophilic attack.
-
Cycloaddition Reactions : The bicyclic system can engage in [4+2] or [3+2] cycloadditions, depending on substitution patterns .
Influence of Substituents
The methoxy group on the phenethyl chain enhances electron density at the ester carbonyl, potentially accelerating nucleophilic acyl substitution. This effect is critical in reactions such as transesterification or amidation .
Catalytic Transformations
While specific catalytic reactions for this compound are not explicitly detailed in the literature, insights can be drawn from related indolizine derivatives:
-
Palladium-Catalyzed Cross-Coupling : Achieves C–H activation for functionalization (e.g., introducing aryl groups), as demonstrated in other indolizine systems .
-
Iodine-Catalyzed Reactions : Facilitates π-expansion or annulation, though less common for ester-substituted indolizines .
Table 2: Potential Catalytic Reactions for Indolizines
| Reaction Type | Catalyst | Outcome |
|---|---|---|
| C–H Activation | PdCl₂, Cu(OAc)₂ | Functionalization (e.g., aryl group addition) |
| π-Expansion | I₂, Base | Formation of larger heterocycles (e.g., quinoline derivatives) |
Analytical and Structural Insights
The compound’s structure has been characterized via:
-
NMR Spectroscopy : Peaks corresponding to methoxy (δ ~3.86 ppm) and ester carbonyl groups (δ ~166–170 ppm) .
-
Mass Spectrometry : Molecular ion peaks (e.g., m/z = 414.12 for a structurally similar indolizine) .
Comparative Reactivity with Other Indolizines
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-methoxyphenethyl indolizine-6-carboxylate with structurally and functionally related indolizine derivatives, focusing on substituents, physical properties, and biological activities. Data are derived from the provided evidence.
Key Observations:
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., 4-methoxyphenyl in compounds 6w and 6x) may enhance solubility and binding to targets like serotonin receptors .
- Bulky esters (e.g., 4-methoxyphenethyl in the target compound) could improve membrane permeability compared to methyl/ethyl esters .
Structural Conformation :
- Dihedral angles between aryl groups and the indolizine core (e.g., 41.73° in , 57.82° in ) influence molecular planarity and stacking interactions, critical for receptor binding or crystallization.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dry DMF | Enhances reaction efficiency |
| Base | K₂CO₃ (2.05 mmol) | Minimizes byproducts |
| Crystallization | Ethyl acetate, 10 days | High-purity single crystals |
(Basic) What spectroscopic and crystallographic techniques validate the structural integrity of this compound?
Answer:
- X-ray Crystallography : Resolves bond lengths (e.g., C–C = 1.34–1.48 Å) and dihedral angles (41.73° between methoxyphenethyl and indolizine rings) .
- NMR/IR Spectroscopy : Confirms functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; methoxy proton signals at δ 3.8–4.0 ppm in ¹H NMR).
- Refinement Models : Riding models for H-atoms (C–H = 0.93–0.97 Å) ensure accurate electron density maps .
(Advanced) How do substituent modifications at the indolizine core (e.g., methoxy vs. nitro groups) influence bioactivity?
Answer:
- Structure-Activity Relationship (SAR) :
- Methodology :
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Position | Bioactivity (IC₅₀, μM) | Mechanism Insight |
|---|---|---|---|
| Methoxy | 4-Phenethyl | >100 (Inactive) | Steric hindrance in binding |
| Nitro | 6a-Nitro | 12.5 ± 1.2 | Enhanced electron affinity |
(Advanced) How can researchers resolve contradictions in reported biological activities of indolizine derivatives?
Answer:
- Root Cause Analysis :
- Case Study : The title compound was inactive in anticancer screens (), but analogous nitro-indolizines showed activity . Re-evaluation under hypoxic conditions (mimicking tumor microenvironments) may clarify discrepancies.
(Advanced) What computational approaches predict the pharmacokinetic behavior of this compound?
Answer:
- ADMET Prediction :
- LogP Calculation : Use QSAR models to estimate lipophilicity (predicted LogP = 3.2 ± 0.3) .
- Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4-mediated demethylation of methoxy groups) .
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability; methoxy groups may reduce passive diffusion due to increased polarity .
(Basic) How does crystallographic data inform drug design for indolizine derivatives?
Answer:
- Key Insights :
- Application : Design rigid analogs with restricted rotation to enhance binding specificity (e.g., locking the methoxyphenethyl group via cyclization) .
(Advanced) What experimental strategies assess the stability of this compound under physiological conditions?
Answer:
- Forced Degradation Studies :
- Analytical Methods :
- LC-MS to track degradation products (e.g., indolizine-6-carboxylic acid from ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
